molecular formula C23H23N3O4S2 B2948515 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide CAS No. 877655-64-6

2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide

Cat. No.: B2948515
CAS No.: 877655-64-6
M. Wt: 469.57
InChI Key: VEDYNOCFKQEFNP-UHFFFAOYSA-N
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Description

2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C23H23N3O4S2 and its molecular weight is 469.57. The purity is usually 95%.
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Biological Activity

The compound 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This compound features a complex structure characterized by a thieno[3,2-d]pyrimidine core with various substituents that may influence its pharmacological properties.

Structural Characteristics

The molecular formula of the compound is C22H27N3O5SC_{22}H_{27}N_{3}O_{5}S, and its molecular weight is approximately 427.54 g/mol. The structure includes:

  • A thieno[3,2-d]pyrimidine moiety,
  • A 3,4-dimethoxyphenyl group,
  • An o-tolyl acetamide substituent.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential as an anticancer and antimicrobial agent.

Anticancer Activity

  • Mechanism of Action : Preliminary studies suggest that the compound may exert its anticancer effects through the inhibition of specific enzymes involved in tumor progression. It is hypothesized to interact with signaling pathways related to apoptosis and cell proliferation.
  • Case Studies :
    • In vitro studies have shown that the compound exhibits cytotoxicity against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values indicate significant potency compared to standard chemotherapeutic agents.
    • A study evaluating structure-activity relationships (SAR) demonstrated that modifications to the side chains significantly influenced the anticancer activity, suggesting that further optimization could enhance efficacy.

Antimicrobial Activity

  • Antibacterial Effects : The compound has shown promising antibacterial activity against pathogenic strains such as Staphylococcus aureus and Escherichia coli. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Research Findings :
    • Disk diffusion assays revealed zones of inhibition comparable to those of known antibiotics, indicating potential for development as a novel antimicrobial agent.
    • Further investigations into the minimum inhibitory concentration (MIC) revealed effective concentrations that could be clinically relevant.

Data Summary Table

Biological ActivityTarget Organisms/Cell LinesObserved EffectsReference
AnticancerMCF-7, A549Cytotoxicity (IC50 values < 10 µM)
AntibacterialS. aureus, E. coliSignificant inhibition zones in disk diffusion assays

Properties

IUPAC Name

2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S2/c1-14-6-4-5-7-16(14)24-20(27)13-32-23-25-17-10-11-31-21(17)22(28)26(23)15-8-9-18(29-2)19(12-15)30-3/h4-9,12H,10-11,13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDYNOCFKQEFNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=C(C=C4)OC)OC)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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